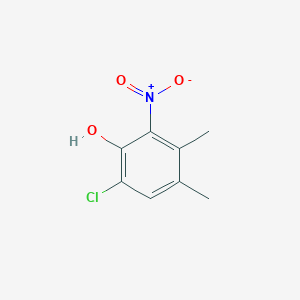

6-Chloro-3,4-dimethyl-2-nitrophenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves halogenation, nitration, and other substitution reactions. For instance, a practical synthesis of 2,4-Dichloro-3-methyl-6-nitrophenol was achieved by hydrolysis of a chlorinated p-nitrotoluene product, yielding a high purity compound . Similarly, 2,4-dichloro-3-ethyl-6-nitrophenol was prepared from p-nitroethylbenzene through chlorination, alkalization, and acidification reactions . These methods suggest that the synthesis of 6-Chloro-3,4-dimethyl-2-nitrophenol could potentially be carried out through analogous reactions, starting from suitable dimethylphenol precursors and introducing nitro and chloro groups at the appropriate positions.

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Chloro-3,4-dimethyl-2-nitrophenol has been determined using X-ray crystallography and spectroscopic methods. For example, the structure of a hydrogen-bonded adduct of 2,6-dichloro-4-nitrophenol was elucidated, revealing short intermolecular hydrogen bridges . Additionally, the crystal structure of 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone provided insights into the conformation and steric interactions of the nitro and chloro substituents . These studies indicate that the molecular structure of 6-Chloro-3,4-dimethyl-2-nitrophenol would likely exhibit significant electronic effects due to the presence of electron-withdrawing nitro and chloro groups, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of nitrophenol derivatives is influenced by the presence of nitro and other substituent groups. The solvent extraction study of cobalt with 6-nitroso-3-dimethylaminophenol demonstrated the formation of a stable complex with cobalt, suggesting that nitrophenol derivatives can participate in coordination chemistry . The reaction between 2-nitrophenol and trichloroacetaldehyde resulted in various condensation products, highlighting the potential for nitrophenol derivatives to undergo electrophilic aromatic substitution and condensation reactions . These findings imply that 6-Chloro-3,4-dimethyl-2-nitrophenol could also engage in similar chemical reactions, possibly leading to the formation of complexes or condensation products.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenol derivatives are characterized by their spectroscopic signatures and interaction with other molecules. The IR spectrum of a dimethylphenyl betaine complex with 2,6-dichloro-4-nitro-phenol showed broad absorptions corresponding to hydrogen bonding, indicating strong intermolecular interactions . The partition coefficients and acid dissociation constants of nitroso-DiMAP and its cobalt complex were determined, providing information on the solubility and acidity of these compounds . These studies suggest that 6-Chloro-3,4-dimethyl-2-nitrophenol would exhibit specific spectroscopic features and solubility characteristics related to its molecular structure and the presence of functional groups.

科学研究应用

-

Synthesis of Indole Derivatives

- Application : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology and are used as biologically active compounds for treating cancer cells, microbes, and various disorders in the human body .

- Results : Indoles, both natural and synthetic, show various biologically vital properties .

-

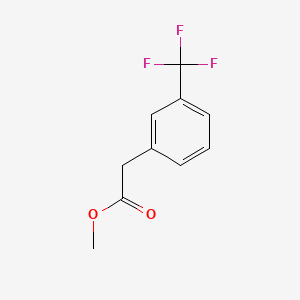

Synthesis and Application of Trifluoromethylpyridines

- Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

安全和危害

属性

IUPAC Name |

6-chloro-3,4-dimethyl-2-nitrophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-4-3-6(9)8(11)7(5(4)2)10(12)13/h3,11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTRWXYYWXXVHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)[N+](=O)[O-])O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370908 |

Source

|

| Record name | 6-chloro-3,4-dimethyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3,4-dimethyl-2-nitrophenol | |

CAS RN |

74098-29-6 |

Source

|

| Record name | 6-chloro-3,4-dimethyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。